

Comparing the reactivity of anhydrous hexafluoroacetone and its trihydrate

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Compound of Interest

Compound Name: *Hexafluoroacetone trihydrate*

Cat. No.: *B3028817*

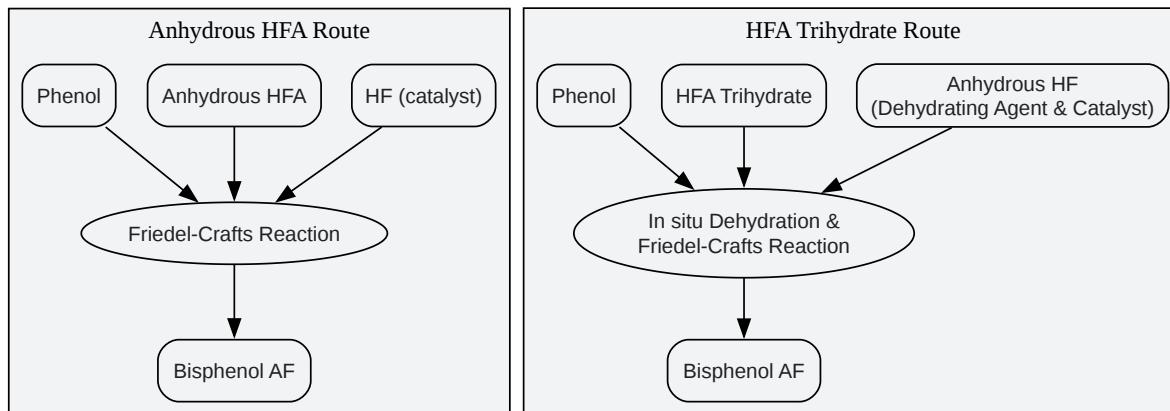
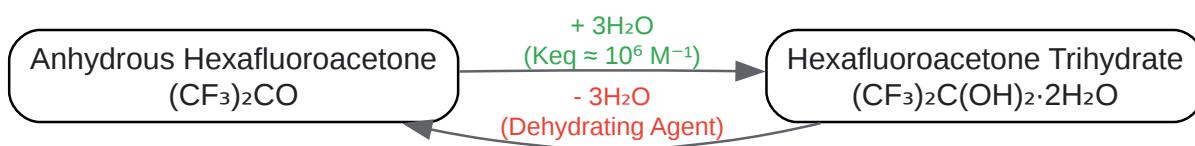
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A Comparative Guide to the Reactivity of Anhydrous Hexafluoroacetone and its Trihydrate

For researchers, scientists, and professionals in drug development, selecting the appropriate reagent is paramount to the success of a synthesis. Hexafluoroacetone (HFA), a cornerstone in the synthesis of fluorinated compounds, is commercially available in its anhydrous form and as a more stable trihydrate. While structurally related, their reactivity profiles differ significantly, influencing their applications in organic synthesis. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.

Chemical and Physical Properties at a Glance

The distinct physical states of anhydrous hexafluoroacetone and its trihydrate at room temperature are the most immediate difference, impacting their handling and storage. The trihydrate, a crystalline solid or liquid, is generally easier and safer to handle than the highly reactive and gaseous anhydrous form.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)



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